3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 6152-94-9
VCID: VC13261480
InChI: InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16)
SMILES: CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

CAS No.: 6152-94-9

Cat. No.: VC13261480

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate - 6152-94-9

Specification

CAS No. 6152-94-9
Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
IUPAC Name 3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate
Standard InChI InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16)
Standard InChI Key ULYDEAPQWZWKJY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC

Introduction

Nomenclature and Structural Identification

Systematic and Common Names

The compound is systematically named 3-ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate, adhering to IUPAC conventions. Alternative designations include:

  • 3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate

  • 4-Hydroxy-quinoline-3,8-dicarboxylic acid 3-ethyl ester 8-methyl ester

  • STL520541 (a vendor-specific identifier) .

Molecular Architecture

The structure features a bicyclic quinoline scaffold with ester groups at positions 3 (ethyl) and 8 (methyl). The 4-oxo group and 1,4-dihydro configuration introduce conjugation, influencing electronic properties. Key identifiers include:

PropertyValue
Molecular FormulaC14H13NO5\text{C}_{14}\text{H}_{13}\text{NO}_{5}
Molecular Weight275.26 g/mol
InChIKeyULYDEAPQWZWKJY-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC

The InChIKey and SMILES strings encode stereochemical and functional group details, critical for database searches and computational modeling .

Synthesis and Manufacturing Processes

Cyclocondensation of Aminophenols

A method for synthesizing 3-ethyl-8-hydroxyquinoline involves reacting o-aminophenol with 2-ethylacrolein in hydrochloric acid, followed by neutralization and distillation . Adapting this approach, esterification of hydroxyl groups with ethyl and methyl chlorides could yield the target compound.

Oxidative Functionalization

Hydrogen peroxide-mediated oxidation of 8-hydroxyquinoline derivatives in alkaline conditions (e.g., potassium hydroxide) generates carboxylated intermediates . Subsequent esterification with ethanol and methanol may produce the dicarboxylate esters.

Esterification of Carboxylic Acid Precursors

Patent US4822801A demonstrates the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters via reaction with triethylorthoformate and alcohols . Applying this methodology, simultaneous esterification of 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid with ethanol and methanol would yield the desired product.

Critical Reaction Parameters

  • Temperature: Optimal esterification occurs at 75–95°C, as seen in analogous quinoline syntheses .

  • Catalysts: Acidic (e.g., HCl) or basic (e.g., KOH) conditions facilitate cyclization and ester exchange .

  • Purification: Column chromatography (silica gel) or recrystallization from acetonitrile/ether mixtures enhances purity .

Chemical and Physical Properties

Computed and Experimental Data

The compound’s properties, derived from computational models and empirical measurements, include:

PropertyValueMethod
Topological Polar Surface Area81.7 ŲComputational
XLogP\text{XLogP}1.8Computational
Hydrogen Bond Donors1Experimental
Hydrogen Bond Acceptors6Experimental
Rotatable Bonds5Experimental

The moderate XLogP\text{XLogP} indicates balanced lipophilicity, suitable for permeation through biological membranes. The high polar surface area suggests limited blood-brain barrier penetration, aligning with trends observed in antibacterial quinolones .

Spectroscopic Characteristics

While specific spectral data (e.g., NMR, IR) for the compound are unavailable, related 4-oxoquinolines exhibit:

  • ¹H NMR: Resonances for aromatic protons (δ 6.8–8.2 ppm), ester methyl groups (δ 1.2–1.4 ppm), and the 4-oxo carbonyl (δ 165–170 ppm in ¹³C NMR) .

  • IR: Strong absorption bands at 1720–1750 cm⁻¹ (ester C=O) and 1620–1660 cm⁻¹ (quinolone C=O) .

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